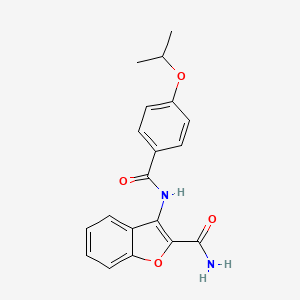

3-(4-Isopropoxybenzamido)benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(4-Isopropoxybenzamido)benzofuran-2-carboxamide” is a benzofuran derivative . Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .

Synthesis Analysis

The synthesis of benzofuran derivatives involves 8-aminoquinoline directed C–H arylation and transamidation chemistry . Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency . Directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure .Molecular Structure Analysis

The chemical structure of benzofuran is composed of fused benzene and furan rings . The structure–activity relationship (SAR) of several benzofuran derivatives has been studied to elucidate the possible substitution alternatives and structural requirements for a highly potent and selective anticancer activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran derivatives include C–H arylation and transamidation . It is also possible to install different heteroaromatic moieties using a catalytic protocol .科学的研究の応用

Synthesis and Characterization

- The development of novel synthetic methods and characterization of benzofuran derivatives, including "3-(4-Isopropoxybenzamido)benzofuran-2-carboxamide," is a significant area of research. For instance, the synthesis of highly functionalized benzofuran-2-carboxamides using the Ugi four-component reaction and microwave-assisted Rap–Stoermer Reaction showcases the interest in developing diverse benzofuran derivatives for potential biological applications (Han et al., 2014). Similarly, efficient domino strategies for synthesizing polyfunctionalized benzofuran derivatives highlight the continuous efforts to expand the chemical space of benzofuran compounds for further biological evaluation (Ma et al., 2014).

Biological Activities and Potential Therapeutic Applications

- Research into the biological activities of benzofuran derivatives, including potential anti-inflammatory, analgesic, and antipyretic properties, is another critical area. For example, a series of benzofuran-2-carboxamides synthesized via a microwave-assisted one-pot approach exhibited notable in vivo anti-inflammatory, analgesic, and antipyretic activities, indicating the therapeutic potential of benzofuran derivatives in treating inflammation and pain-related conditions (Xie et al., 2014).

Exploration of Mechanistic Pathways and Drug Discovery

- The exploration of the mechanistic pathways involving benzofuran derivatives and their role in drug discovery, particularly in the context of inhibiting specific enzymes or molecular targets, is a vital research focus. For instance, the inhibition of inosine monophosphate dehydrogenase by benzamide adenine dinucleotide, a compound related to benzofuran derivatives, underscores the importance of these compounds in developing novel therapeutics for cancer treatment (Zatorski et al., 1996).

Diversity-Oriented Synthesis and Drug Development

- The diversity-oriented synthesis of libraries based on benzofuran scaffolds for drug development illustrates the utility of benzofuran derivatives in generating novel compounds with potential biological activities. Such efforts aim to identify lead compounds for further development into therapeutic agents (Qin et al., 2017).

作用機序

Target of Action

Benzofuran derivatives, in general, have been shown to interact with a wide range of biological targets, including various enzymes and receptors .

Mode of Action

Benzofuran derivatives are known to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Benzofuran derivatives have been reported to influence a variety of biochemical pathways, leading to downstream effects such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Benzofuran derivatives have been reported to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Action Environment

It is known that environmental conditions can significantly impact the action of pharmaceutical compounds .

将来の方向性

Benzofuran derivatives have attracted much attention due to their biological activities and potential applications as drugs . Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives .

生化学分析

Biochemical Properties

Benzofuran compounds are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves binding to these biomolecules, potentially influencing their function .

Cellular Effects

Benzofuran derivatives have been shown to display a wide range of antimicrobial and anticancer properties . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzofuran derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

3-[(4-propan-2-yloxybenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-11(2)24-13-9-7-12(8-10-13)19(23)21-16-14-5-3-4-6-15(14)25-17(16)18(20)22/h3-11H,1-2H3,(H2,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHXUVAIDUAPAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 6-chloro-4-{[4-(dimethylamino)phenyl]amino}quinoline-2-carboxylate](/img/structure/B2580841.png)

![2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-propylacetamide](/img/structure/B2580844.png)

![[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2580846.png)

![1-[4-(6,8-Dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2580848.png)

![2,4-dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2580849.png)

![N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2580853.png)

![3-(4-chlorophenyl)-9-isobutyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2580854.png)

![4-Cyclopropyl-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2580856.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2580860.png)

![5-chloro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-2-carboxamide](/img/structure/B2580863.png)